molecular formula C22H26N6O3 B11428536 5-amino-N-(4-methoxybenzyl)-1-{2-oxo-2-[(2,4,6-trimethylphenyl)amino]ethyl}-1H-1,2,3-triazole-4-carboxamide

5-amino-N-(4-methoxybenzyl)-1-{2-oxo-2-[(2,4,6-trimethylphenyl)amino]ethyl}-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11428536
M. Wt: 422.5 g/mol
InChI Key: VVRLBTKHFLZSSY-UHFFFAOYSA-N
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Description

5-AMINO-N-[(4-METHOXYPHENYL)METHYL]-1-{[(2,4,6-TRIMETHYLPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is a synthetic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-AMINO-N-[(4-METHOXYPHENYL)METHYL]-1-{[(2,4,6-TRIMETHYLPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the triazole ring and subsequent functionalization. Common reagents used in the synthesis may include azides, alkynes, and various catalysts to facilitate the cycloaddition reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific functional groups present and the reaction conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology

In biology, it might be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

Medicine

In medicine, this compound could be investigated for its therapeutic potential in treating various diseases, including infections and cancers.

Industry

In industry, it might be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-AMINO-N-[(4-METHOXYPHENYL)METHYL]-1-{[(2,4,6-TRIMETHYLPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE would depend on its specific biological target. It could interact with enzymes, receptors, or other proteins to exert its effects. The molecular pathways involved might include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other triazole derivatives with comparable structures and biological activities. Examples could be:

  • 1,2,3-Triazole-4-carboxamides
  • Methoxyphenyl-substituted triazoles
  • Trimethylphenyl-substituted triazoles

Uniqueness

The uniqueness of 5-AMINO-N-[(4-METHOXYPHENYL)METHYL]-1-{[(2,4,6-TRIMETHYLPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE lies in its specific combination of functional groups and the resulting biological activities. Its distinct structure may confer unique properties that make it valuable for specific applications in research and industry.

Properties

Molecular Formula

C22H26N6O3

Molecular Weight

422.5 g/mol

IUPAC Name

5-amino-N-[(4-methoxyphenyl)methyl]-1-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]triazole-4-carboxamide

InChI

InChI=1S/C22H26N6O3/c1-13-9-14(2)19(15(3)10-13)25-18(29)12-28-21(23)20(26-27-28)22(30)24-11-16-5-7-17(31-4)8-6-16/h5-10H,11-12,23H2,1-4H3,(H,24,30)(H,25,29)

InChI Key

VVRLBTKHFLZSSY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CN2C(=C(N=N2)C(=O)NCC3=CC=C(C=C3)OC)N)C

Origin of Product

United States

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